Methanesulfonic acid, [(4-chlorophenyl)amino]-
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Overview
Description
Methanesulfonic acid, [(4-chlorophenyl)amino]- is an organosulfur compound with significant applications in various fields. It is a derivative of methanesulfonic acid, where the hydrogen atom is replaced by a [(4-chlorophenyl)amino] group. This compound is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(4-chlorophenyl)amino]- typically involves the reaction of methanesulfonic acid with 4-chloroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of methanesulfonic acid, [(4-chlorophenyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production rates. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, [(4-chlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The [(4-chlorophenyl)amino] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds. These products have significant applications in various industries, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Methanesulfonic acid, [(4-chlorophenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and alkylation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methanesulfonic acid, [(4-chlorophenyl)amino]- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The [(4-chlorophenyl)amino] group can interact with molecular targets, influencing the reactivity and selectivity of the compound. The pathways involved include protonation and deprotonation reactions, which facilitate the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonic acid, [(4-chlorophenyl)amino]- include:
Methanesulfonic acid: The parent compound with a simpler structure.
4-Chloroaniline: The precursor used in the synthesis of the compound.
Sulfonic acid derivatives: Compounds with similar acidic properties and applications.
Uniqueness
Methanesulfonic acid, [(4-chlorophenyl)amino]- is unique due to the presence of the [(4-chlorophenyl)amino] group, which imparts specific reactivity and selectivity to the compound. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
56354-87-1 |
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Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
(4-chloroanilino)methanesulfonic acid |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-3-7(4-2-6)9-5-13(10,11)12/h1-4,9H,5H2,(H,10,11,12) |
InChI Key |
HSHOGSYEOYWZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)O)Cl |
Origin of Product |
United States |
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